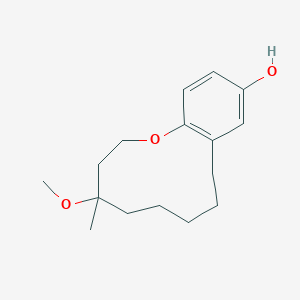

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl-

Description

The compound 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is a macrocyclic benzoxacycle characterized by an 11-membered ring system containing one oxygen atom (oxa) fused to a benzene moiety. The "octahydro" designation indicates partial hydrogenation, resulting in eight added hydrogens, likely reducing double bonds within the ring. Key substituents include a hydroxyl group at position 11, a methoxy (-OCH₃) group, and a methyl (-CH₃) group at position 4.

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

5-methoxy-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),12,14-trien-13-ol |

InChI |

InChI=1S/C16H24O3/c1-16(18-2)9-5-3-4-6-13-12-14(17)7-8-15(13)19-11-10-16/h7-8,12,17H,3-6,9-11H2,1-2H3 |

InChI Key |

YLZMFCGZVHQTGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCCC2=C(C=CC(=C2)O)OCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves multiple steps, typically starting with the formation of the benzoxacycloundecin ring. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy and methyl groups are introduced through substitution reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-Benzoxacycloundecin-11-ol has been investigated for its potential therapeutic effects. Notable applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Research is ongoing to explore its efficacy against neurodegenerative diseases and its role in enhancing cognitive function.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in:

- Synthesis of Complex Molecules : It can be employed in the synthesis of other biologically active compounds.

- Reference Compound : It is often used as a reference standard in analytical chemistry for method validation.

Biological Research

The interactions of 1-Benzoxacycloundecin-11-ol with biological systems are crucial for understanding its mechanism of action. Key areas of study include:

- In Vitro Studies : Investigating its effects on various cell lines to assess cytotoxicity and therapeutic potential.

- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins or enzymes.

Case Studies

Several studies have highlighted the applications of 1-Benzoxacycloundecin-11-ol:

-

Antimicrobial Efficacy Study :

- Researchers evaluated the antimicrobial activity against various bacterial strains. The results indicated that the compound showed promising activity comparable to existing antibiotics.

-

Neuroprotective Research :

- A study focused on the potential neuroprotective effects demonstrated that treatment with this compound improved cognitive functions in animal models of neurodegeneration.

-

Synthetic Applications :

- In synthetic chemistry, this compound was successfully utilized as a precursor for synthesizing more complex molecules with potential pharmacological applications.

Mechanism of Action

The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Target Compound vs. (5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c)

- Core Structure: The target compound features a benzoxacycloundecin macrocycle, whereas 9c contains a thiazolidinone ring fused to a benzodioxin system .

- Functional Groups : Both share methoxy substituents, but 9c includes a thioxo (=S) group and an amine side chain, which may confer distinct reactivity (e.g., nucleophilic vs. hydrogen-bonding capabilities).

- Synthesis : Compound 9c was synthesized in a low yield (5%) via a multi-step procedure involving triethylamine and a diamine precursor . This contrasts with the likely macrocyclization pathways for the target compound.

Target Compound vs. 4a-Hydroxy-10-methyldodecahydro-5,9-methanobenzo[8]annulen-11-one

- Ring System: The target has an 11-membered monocyclic benzoxacycle, while the latter is a bicyclic 8-membered cyclooctenone with a methano bridge .

- Functional Groups : Both possess hydroxyl and methyl groups, but the compound includes a ketone (C=O), enhancing its electrophilicity compared to the target’s ether and alcohol functionalities.

- Hydrogenation : The compound is fully saturated (dodecahydro), whereas the target is partially hydrogenated (octahydro), suggesting differences in conformational flexibility .

Data Tables

Table 2: Hypothetical Physicochemical Properties*

Research Findings and Implications

- Synthetic Challenges : Macrocyclic compounds like the target often face low yields due to entropic penalties during cyclization, as seen in the 5% yield of compound 9c . Optimizing ring-closing strategies (e.g., high-dilution conditions) may be critical.

Biological Activity

1-Benzoxacycloundecin-11-ol, a complex bicyclic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of this compound and its derivatives has been explored in various studies, revealing significant insights into their pharmacological potential.

Synthesis of 1-Benzoxacycloundecin-11-ol

The synthesis typically involves multi-step organic reactions that yield various derivatives of benzoxacycloundecin. These derivatives are often evaluated for their biological activity through in vitro assays.

Antimicrobial Activity

Research indicates that benzoxacycloundecin derivatives exhibit notable antimicrobial properties. A study highlighted the antimicrobial activity of synthesized benzoxazole derivatives against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity | MIC (µg/ml) | Target Organisms |

|---|---|---|---|

| 1-Benzoxacycloundecin-11-ol | Moderate | 50-100 | Gram-positive bacteria |

| Benzoxazole Derivative A | Strong | 15 | S. aureus |

| Benzoxazole Derivative B | Weak | 200 | E. coli |

Anticancer Activity

The anticancer potential of benzoxacycloundecin has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against several cancer cell lines including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a study involving the treatment of MCF-7 breast cancer cells with a derivative of benzoxacycloundecin, significant inhibition of cell growth was observed at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Activity

Benzoxacycloundecin derivatives also demonstrate anti-inflammatory properties. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential therapeutic role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxacycloundecin derivatives. Modifications to the benzene ring or substituents on the cycloalkane structure can significantly alter the potency and selectivity against various biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Methoxy group addition | Increased anticancer activity |

| Alkyl chain length variation | Enhanced antimicrobial efficacy |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Benzoxacycloundecin-11-ol derivatives?

Synthesis optimization requires careful selection of reaction conditions (solvent, temperature, catalyst) and monitoring of intermediates. For example, highlights the use of single-crystal X-ray crystallography (CCDC 1850211/1850212) and DFT calculations to validate stereochemical outcomes during synthesis. Methodological steps include:

- Step 1 : Conduct pilot reactions to assess solvent polarity effects (e.g., THF vs. DMF) on ring closure efficiency.

- Step 2 : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Step 3 : Optimize purification via column chromatography or recrystallization, guided by molecular polarity data (e.g., logP from NIST Chemistry WebBook) .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols must align with GHS guidelines, though notes no specific hazards are reported. Essential precautions include:

- Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment and avoid aqueous cleanup to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

- NMR : H and C NMR (as in ) resolve methoxy and methyl group environments.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 370.4 g/mol for related compounds) .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the octahydro-benzoxacycloundecin core be addressed?

The fused ring system introduces axial chirality. Advanced strategies include:

- Chiral Catalysis : Use of enantioselective catalysts (e.g., BINOL-derived) to control stereocenters at C4 and C11 .

- Computational Modeling : DFT calculations (as in ) predict energy barriers for ring conformers and guide solvent selection to favor desired diastereomers .

- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by confirming spatial arrangements via crystal structure analysis .

Q. What methodologies resolve contradictions in reported physical properties (e.g., solubility, stability)?

Conflicting data often arise from impurities or measurement variability. A systematic workflow is recommended:

- Step 1 : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for solubility testing).

- Step 2 : Cross-validate results with independent techniques (e.g., DSC for melting point vs. optical microscopy).

- Step 3 : Consult authoritative databases (e.g., NIST WebBook) to compare literature values .

Q. How can this compound be leveraged as a biochemical probe or inhibitor?

suggests structural analogs are used in medicinal chemistry. Key steps include:

- Target Identification : Screen against enzyme libraries (e.g., kinases, phosphatases) using SPR or fluorescence polarization assays.

- SAR Studies : Modify the methoxy and methyl groups to assess binding affinity changes.

- Metabolic Stability : Evaluate in vitro liver microsome assays to predict pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.